molecular formula C8H4ClF3O4S B8250822 3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid

Cat. No.: B8250822
M. Wt: 288.63 g/mol
InChI Key: XIRNLBIOYCFJHO-UHFFFAOYSA-N
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Description

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O4S It is a derivative of benzoic acid, characterized by the presence of a chloro group at the 3-position and a trifluoromethylsulfonyl group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3,5-dihydroxybenzoic acid, followed by the introduction of the trifluoromethylsulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorobenzoic acid
  • 3-Chloro-5-(trifluoromethyl)benzoic acid
  • 3-Nitro-5-(trifluoromethyl)benzoic acid

Uniqueness

3-Chloro-5-((trifluoromethyl)sulfonyl)benzoic acid is unique due to the presence of both a chloro group and a trifluoromethylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications. The trifluoromethylsulfonyl group, in particular, enhances the compound’s lipophilicity and electron-withdrawing capacity, which can be advantageous in drug design and other fields.

Properties

IUPAC Name

3-chloro-5-(trifluoromethylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O4S/c9-5-1-4(7(13)14)2-6(3-5)17(15,16)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRNLBIOYCFJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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